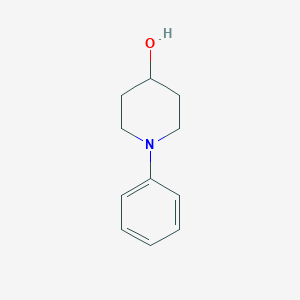
1-Phenylpiperidin-4-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-Phenylpiperidin-4-ol often involves complex chemical reactions. For example, solid phase synthesis using the H-phosphonate approach and protective groups for the hydroxy functions has been described, highlighting the intricacies involved in the synthesis process of similar compounds (Sakatsume et al., 1989). Another study reported the synthesis and stereochemistry of phenylethynylated derivatives, emphasizing the configurational aspects of such synthetic processes (Praliev et al., 1986).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been analyzed through various techniques, including X-ray crystallography. This method provided insights into the conformational aspects and structural deformations of similar compounds, offering a deeper understanding of their molecular framework (Geneste et al., 1981).
Chemical Reactions and Properties
This compound and its derivatives undergo a variety of chemical reactions, showcasing their reactivity and functional group transformations. For instance, the acid-catalyzed etherification of 4-arylpiperidin-4-ols has been explored, demonstrating the influence of stereochemistry on their chemical behavior (Casy & Pocha, 1967). Moreover, the ketohydroxylation of 4-Phenyl-1,2,5,6-tetrahydropyrines to produce dihydroxy derivatives underscores the susceptibility of these compounds to oxidative reactions (Soldatenkov et al., 1996).
Applications De Recherche Scientifique
Alpha1a Adrenoceptor-Selective Antagonists : Lagu et al. (1999) discovered that substituting phenylpiperazine side chains in 1a adrenoceptor antagonists can effectively eliminate opioid agonist metabolites, which could improve the treatment of benign prostatic hyperplasia (Lagu et al., 1999).
Stereochemistry of Pharmacologically Active Piperidine Derivatives : Jones, Beeman, Casy, and Mcerlane (1973) reported on the diverse conformational preferences of 1,2,5-trimethyl-4-phenyl-piperidine derivatives, particularly regarding their esters and acetate base/hydrochloride forms (Jones et al., 1973).
Analgesic Activities of Isomeric Piperidin-4-ols : Mcerlane and Casy (1972) studied the stereochemistry and analgesic activities of isomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols, finding that certain isomers showed significant analgesic activity in mice (Mcerlane & Casy, 1972).
Conidia Germination Inhibition by 1-Octen-3-ol : Chitarra, Abee, Rombouts, and Dijksterhuis (2005) found that 1-Octen-3-ol inhibits conidia germination in Penicillium paneum, affecting essential metabolic processes in a reversible manner (Chitarra et al., 2005).
Analgesic and Anesthetic Agents : Kudzma et al. (1989) identified that 4-phenyl-4-anilidopiperidines have high analgesic potency, short action duration, rapid motor coordination recovery, and better cardiovascular and respiratory safety during anesthesia compared to other analgesics (Kudzma et al., 1989).
Orientations Futures
Piperidines, including 1-Phenylpiperidin-4-ol, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow, with more than 7000 piperidine-related papers published during the last five years .
Mécanisme D'action
Target of Action
The primary targets of 1-Phenylpiperidin-4-ol are key proteins such as DNA Gyrase , Lanosterol 14 α-demethylase , and KEAP1-NRF2 . These proteins play crucial roles in various biological processes, including DNA replication, sterol biosynthesis, and cellular defense mechanisms, respectively .
Mode of Action
This compound interacts with its targets through robust binding interactions at specific sites within these proteins . This interaction can alter the normal function of these proteins, leading to changes in the biological processes they regulate .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. For example, the binding to DNA Gyrase can interfere with DNA replication, while interaction with Lanosterol 14 α-demethylase can disrupt sterol biosynthesis . The binding to KEAP1-NRF2 can influence the cellular defense mechanisms .
Pharmacokinetics
It is known that the presence of the 4-phenylpiperidin-4-ol moiety contributes to an enhanced absorption rate of lipids, thereby improving the pharmacological activity of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its promising in vitro antifungal and antibacterial activities . These effects are attributed to the compound’s interaction with its targets and the subsequent disruption of the associated biochemical pathways .
Analyse Biochimique
Biochemical Properties
1-Phenylpiperidin-4-ol has been evaluated for its potential treatment of HIV . It interacts with the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry . The nature of these interactions involves a strong salt-bridge interaction, which is believed to anchor the ligands to the CCR5 receptor .
Cellular Effects
The effects of this compound on cells are primarily related to its antagonistic activities on the CCR5 receptor . It has been reported that cells could not become infected with macrophage-tropic (R5) HIV-1 strains in vitro if they do not express CCR5 . Therefore, the blockade of the CCR5 receptor by this compound could potentially treat HIV-1 infections .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with the CCR5 receptor . All CCR5 antagonists, including this compound, contain one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Temporal Effects in Laboratory Settings
It is known that the compound has been synthesized and evaluated for its CCR5 antagonistic activities .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Metabolic Pathways
It is known that the compound interacts with the CCR5 receptor, which plays a crucial role in the process of HIV-1 entry .
Transport and Distribution
It is known that the compound interacts with the CCR5 receptor, which is a seven transmembrane G-protein coupled receptor .
Subcellular Localization
It is known that the compound interacts with the CCR5 receptor, which is a seven transmembrane G-protein coupled receptor .
Propriétés
IUPAC Name |
1-phenylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHLUYMKOSEANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371877 | |
| Record name | 1-phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117896-69-2 | |
| Record name | 1-phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

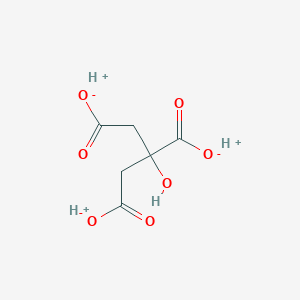
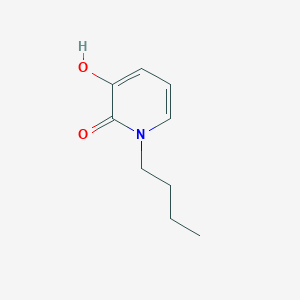
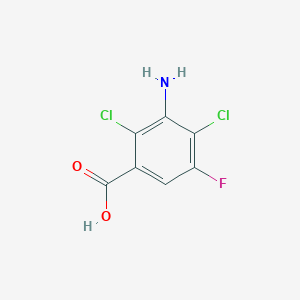


![3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid](/img/structure/B39566.png)

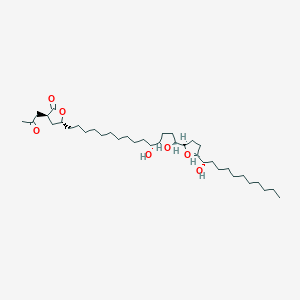
![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)

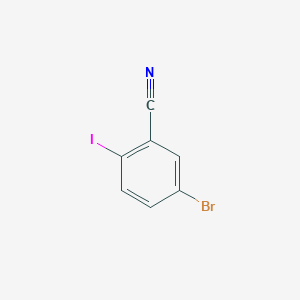

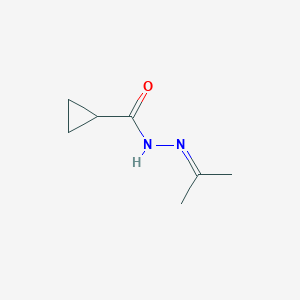
![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)